N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole methyl group at the N1 position and a 2-(furan-2-yl)-2-morpholinoethyl substituent at the N2 position. This compound belongs to a broader class of oxalamides, which are studied for diverse applications, including flavor enhancement, antimicrobial activity, and pharmacological targeting .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-19(21-11-14-3-4-17-18(10-14)29-13-28-17)20(25)22-12-15(16-2-1-7-27-16)23-5-8-26-9-6-23/h1-4,7,10,15H,5-6,8-9,11-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOZFBIKKQSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological activity through interactions with enzymes and cellular receptors.
- Furan ring : Imparts additional chemical reactivity and potential pharmacological properties.
- Morpholinoethyl group : May contribute to the compound's solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 342.38 g/mol. Its structural complexity is illustrated in the following table:
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | Aromatic structure known for biological activity |
| Furan ring | Contributes to reactivity and potential interactions |
| Morpholinoethyl | Enhances solubility and bioavailability |
Synthesis Methods
The synthesis typically involves several key steps:
- Formation of the benzo[d][1,3]dioxole intermediate : Reaction of catechol with formaldehyde.
- Introduction of the oxalamide group : Reacting the intermediate with oxalyl chloride.
- Coupling with morpholinoethylamine : Final step to yield the target compound under controlled conditions.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties, particularly against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
In vitro studies demonstrated that concentrations as low as 10 µM led to noticeable cytotoxic effects on these cell lines.
Antimicrobial Properties
Preliminary screenings suggest that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide may also possess antimicrobial activity. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings highlight its potential as an antimicrobial agent, although further research is necessary to elucidate its full spectrum of activity.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound using mouse models. The results indicated a significant reduction in tumor size after administration at varying doses over a period of two weeks. Histopathological analysis confirmed reduced cell proliferation in treated tumors compared to controls .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide was tested against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate efficacy as an antibacterial agent .
Comparison with Similar Compounds
Key Observations:
- Metabolism: Oxalamides like S336 and related FAO/WHO-evaluated compounds (No. 1768–1770) undergo rapid hepatic metabolism without amide hydrolysis, indicating possible metabolic stability for the target compound .
Antimicrobial and Antiviral Activity
- GMC Series () : Oxalamides with isoindoline-1,3-dione substituents exhibit antimicrobial activity, likely due to hydrophobic aryl interactions with microbial targets. The target compound’s benzodioxole group may enhance membrane penetration .
- BNM-III-170 (): Demonstrates HIV inhibition via CD4-mimetic action. The morpholino group in the target compound could similarly enhance binding to viral entry receptors .
Flavor-Enhancing Properties
- S336 (): A high-potency umami agonist with EC₅₀ values in nanomolar ranges. The benzodioxole group in the target compound may similarly activate TAS1R1/TAS1R3 taste receptors .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide?
Methodological Answer:
- Synthesis : Use a multi-step approach involving nucleophilic substitution and amide coupling. For analogs, oxalamide cores are typically synthesized via reaction of oxalyl chloride with primary/secondary amines under anhydrous conditions (e.g., DCM, reflux) .
- Characterization :
- NMR : Analyze ¹H and ¹³C spectra for key signals:
- Benzo[d][1,3]dioxole protons (δ ~6.86–6.88 ppm, multiplet; δ 5.87–5.92 ppm, singlet for dioxole methylene) .
- Morpholine protons (δ ~3.04–3.10 ppm, multiplet; δ ~2.79–2.86 ppm, triplet for ethylene groups) .
Advanced: How can structure-activity relationships (SAR) be investigated for this oxalamide derivative in enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes with known oxalamide interactions, such as soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP3A4) .
- Assay Design :
- SAR Modifications :
Advanced: What computational strategies are suitable for predicting the reactivity and binding modes of this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Molecular Docking :
- Reaction Path Search : Apply the AFIR method to simulate potential metabolic pathways (e.g., morpholine ring oxidation) .
Basic: How should researchers design experiments to optimize yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DoE) :
- Process Control : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Advanced: What methodologies are recommended for assessing metabolic stability and toxicity profiles?
Methodological Answer:
- In Vitro Metabolism :
- Toxicity Screening :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
